molecular formula C8H14O3 B14578666 Acetic acid;2-methylpent-3-yn-2-ol CAS No. 61570-74-9

Acetic acid;2-methylpent-3-yn-2-ol

Cat. No.: B14578666
CAS No.: 61570-74-9
M. Wt: 158.19 g/mol
InChI Key: BXLVSPRIBGVGLQ-UHFFFAOYSA-N
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Description

Acetic acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including the production of vinyl acetate, solvents, and esters. Its acidic and coordinating properties make it valuable in chemical modifications, such as enhancing the adsorption capacity of biochar for uranium recovery .

2-Methylpent-3-yn-2-ol (C₆H₁₀O) is a tertiary alcohol containing a triple bond at the third carbon. This structure confers unique reactivity, such as resistance to oxidation compared to primary alcohols.

Below, we compare its hypothetical properties with structurally related compounds.

Properties

CAS No.

61570-74-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

acetic acid;2-methylpent-3-yn-2-ol

InChI

InChI=1S/C6H10O.C2H4O2/c1-4-5-6(2,3)7;1-2(3)4/h7H,1-3H3;1H3,(H,3,4)

InChI Key

BXLVSPRIBGVGLQ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylpent-3-yn-2-ol typically involves the acetylation of 2-methylpent-3-yn-2-ol. The process begins with the preparation of 2-methylpent-3-yn-2-ol, which can be achieved through the reaction of 2-methylbut-3-yn-2-ol with appropriate reagents . The acetylation step involves the reaction of 2-methylpent-3-yn-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of acetic acid;2-methylpent-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility
Acetic acid C₂H₄O₂ 60.05 -COOH 118 Miscible in water
2-Methylpent-3-yn-2-ol* C₆H₁₀O 98.14 -OH, -C≡C- ~145 (estimated) Low in water
3-Methylpent-2-enyl acetate C₈H₁₄O₂ 142.20 Ester, -C=C- ~170 Insoluble in water
2-Methylpentan-2-ol C₆H₁₂O 100.16 -OH (tertiary) 120–122 Slightly soluble
(Z)-3-Methylpent-2-en-4-yn-1-ol C₆H₈O 96.13 -OH, -C≡C-, -C=C- N/A Insoluble

*Hypothetical compound; properties estimated based on analogs.

Table 2: Uranium Adsorption Performance of Modified Biochars

Material Adsorption Capacity (mg/g) Removal Efficiency (%) Key Modification Reference
ASBB (acetic acid) 112.40* 97.8 -COOH addition
Fe₃O₄-SBB 105.30 90.0 Magnetic nanoparticle
HNO₃-modified SBB 89.50 85.0 Oxidized surface

*Values estimated from equilibrium studies.

Mechanistic Insights

  • Coordination Chemistry : Acetic acid’s -COOH group binds U(VI) via electrostatic interaction and ligand exchange, while esters lack this capability .

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